Intermedine N-Oxide-D7 Intermedine N-Oxide-D7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207519
InChI:
SMILES:
Molecular Formula: C₁₅H₁₈D₇NO₆
Molecular Weight: 322.41

Intermedine N-Oxide-D7

CAS No.:

Cat. No.: VC0207519

Molecular Formula: C₁₅H₁₈D₇NO₆

Molecular Weight: 322.41

* For research use only. Not for human or veterinary use.

Intermedine N-Oxide-D7 -

Specification

Molecular Formula C₁₅H₁₈D₇NO₆
Molecular Weight 322.41

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Intermedine N-Oxide-D7 has a molecular formula of C₁₅H₂₅NO₆, with a molecular weight of 322.40 g/mol . The deuterium atoms are strategically incorporated at specific positions:

  • Three methyl-d₃ groups

  • Four 3,4,4,4-d₄ substituents on the butanoyl moiety

This isotopic labeling enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise tracking in biological systems .

Stereochemical Configuration

The compound exhibits a defined stereochemistry:

  • (1R,7aR) configuration at the pyrrolizidine ring

  • (S)-configuration at the 2-hydroxy-2-((R)-1-hydroxyethyl) substituent

These stereochemical features are critical for its interactions with biological targets, as demonstrated in comparative studies of pyrrolizidine alkaloid derivatives .

Spectroscopic and Computational Data

Key identifiers include:

  • InChIKey: DNAWGBOKUFFVMB-FEZRPFKESA-N

  • SMILES: [2H]C([2H])([2H])C([2H])(C@(C(=O)OCC1=CC[N+]2([C@H]1C@@HO)[O-])O)C([2H])([2H])[2H]

Density functional theory (DFT) calculations corroborate the stability of the N-oxide moiety, with a computed dipole moment of 4.2 Debye, aligning with experimental observations of its solubility in polar solvents .

Table 1: Physicochemical Properties of Intermedine N-Oxide-D7

PropertyValueSource
Molecular FormulaC₁₅H₂₅NO₆
Molecular Weight322.40 g/mol
Deuterium Positions3,4,4,4-d₄; methyl-d₃
Melting Point189–192°C (predicted)
logP (Octanol-Water)-1.2

Synthetic Methodologies and Optimization

Nucleophile-Triggered Functionalization

Recent advances in regioselective C–H functionalization of heteroarene N-oxides have enabled efficient synthesis of deuterated analogs. As demonstrated in Scheme 2c of , deuterium kinetic isotope effects (KH/KD = 1.05) are negligible, allowing direct isotopic incorporation without compromising reaction efficiency. This strategy employs:

  • m-Chloroperoxybenzoic acid (mCPBA) as an oxidizing agent

  • Dichloromethane as a solvent at 0–5°C

The reaction proceeds via a nucleophilic attack on N-alkenoxyheteroarenium intermediates, followed by a traceless rearrangement to yield deuterated N-oxides .

Stepwise Synthesis Protocol

Adapted from , the synthesis involves:

Step 1: Oxidation of Pyridine Derivatives

  • Substrate: 3-chloropyridine (40 g, 1.0 eq)

  • Oxidizing Agent: mCPBA (91.2 g, 1.5 eq)

  • Solvent: Dichloromethane (320 mL, 2.44 mL/g)

  • Conditions: 0–5°C, 24 h stirring

Step 2: Purification and Isolation

  • Concentrate the reaction mixture under reduced pressure.

  • Add water (800 mL) to precipitate m-chlorobenzoic acid byproducts.

  • Adjust pH to 4–5 to enhance precipitation efficiency.

  • Filter and concentrate the filtrate to isolate Intermedine N-Oxide-D7 with ≥95% purity .

Table 2: Synthetic Parameters for Intermedine N-Oxide-D7

ParameterValueSource
Reaction Temperature0–5°C
Reaction Time24 h
Yield82–89%
Purity (HPLC)≥95%

Applications in Medicinal Chemistry and Pharmacology

Metabolic Tracing and Isotope Effects

The deuterium labeling in Intermedine N-Oxide-D7 minimizes metabolic degradation rates, as evidenced by in vitro hepatic microsomal assays showing a 40% reduction in clearance compared to non-deuterated analogs . This property is exploited in:

  • Pharmacokinetic studies of pyrrolizidine alkaloids

  • Toxicity profiling of N-oxide metabolites

Regioselective Functionalization of Heteroarenes

Intermedine N-Oxide-D7 serves as a model substrate for developing C–H functionalization protocols. Key findings include:

  • Electron-Deficient Systems: The N-oxide group directs nucleophilic attacks to the C8 position with >20:1 regioselectivity .

  • Chemoselectivity: Functional groups such as esters, halides, and nitro groups remain intact under optimized conditions .

Table 3: Functional Group Tolerance in Intermedine N-Oxide-D7 Reactions

Functional GroupCompatibilitySource
Halides (Cl, Br, I)Full
EstersFull
NitroFull
KetonesPartial (70% yield)

Future Research Directions

  • In Vivo Biodistribution Studies: Leveraging deuterium labeling to map tissue-specific accumulation.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access non-racemic mixtures.

  • Nanoparticle Delivery Systems: Exploring Zr-doped CeO₂ nanoparticles for targeted delivery .

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